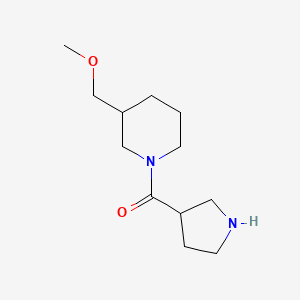
(S)-2-Aminopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminopropanal is an organic compound with the molecular formula C3H7NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: (S)-2-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Aminopropanoic acid using a reducing agent such as lithium aluminum hydride. Another method includes the catalytic hydrogenation of (S)-2-Aminopropanone.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (S)-2-Aminopropanone under controlled conditions. This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: (S)-2-Aminopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Aminopropanoic acid.
Reduction: It can be reduced to (S)-2-Aminopropanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.
Major Products:
Oxidation: (S)-2-Aminopropanoic acid.
Reduction: (S)-2-Aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Aminopropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of amino acids and peptides.
Medicine: It is investigated for its potential role in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-Aminopropanal involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
®-2-Aminopropanal: The enantiomer of (S)-2-Aminopropanal with similar chemical properties but different biological activities.
(S)-2-Aminopropanoic acid: An oxidized form of this compound.
(S)-2-Aminopropanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and serve as a precursor for biologically active molecules makes it a valuable compound in research and industry.
特性
分子式 |
C3H7NO |
|---|---|
分子量 |
73.09 g/mol |
IUPAC名 |
(2S)-2-aminopropanal |
InChI |
InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1 |
InChIキー |
QPMCUNAXNMSGTK-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C=O)N |
正規SMILES |
CC(C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)


![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
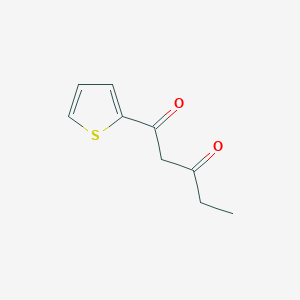

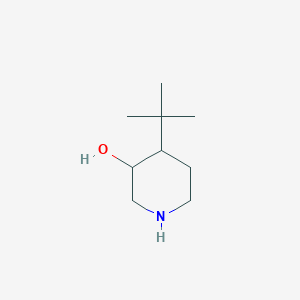
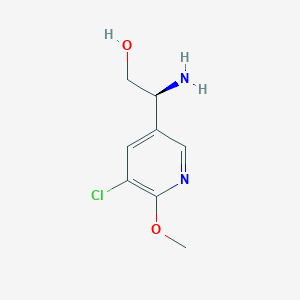
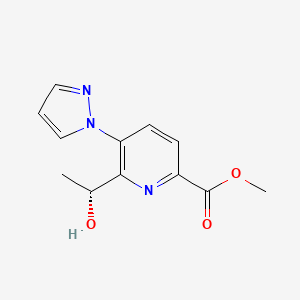
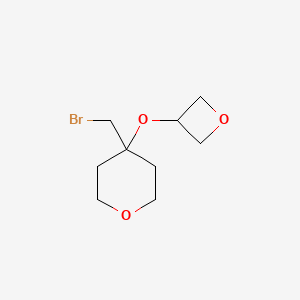
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
